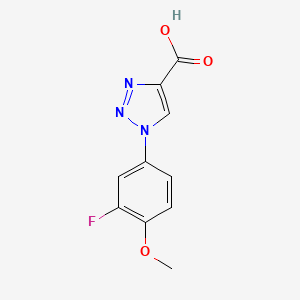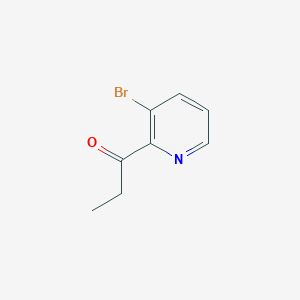
6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular weight of 239.07 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-3-methylene-3,4-dihydroquinoxalin-2 (1H)-one . The InChI code is 1S/C9H7BrN2O/c1-5-9 (13)12-7-3-2-6 (10)4-8 (7)11-5/h2-4,11H,1H2, (H,12,13) .Physical And Chemical Properties Analysis
This compound has a melting point of 256-257 degrees Celsius . It is stored at room temperature and is a powder in its physical form .Wissenschaftliche Forschungsanwendungen
Synthesis of New Heterocycles
6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one can be used in the synthesis of new heterocycles . These heterocycles include pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles . These compounds have potential applications in various fields, including medicinal chemistry.
Antiproliferative Agents
Compounds synthesized from 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one have shown promising antitumor activity against liver carcinoma (HEPG2-1) . For example, pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g, and 1,3,4-thiadiazole 18a have shown significant antitumor activity .
Antitumor Activity
Coumarin derivatives synthesized from 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one have shown cytotoxic activity against numerous types of cancers, including malignant melanoma, leukemia, renal cell carcinoma, prostate, and breast cancer cell progression .
HIV Reverse Transcriptase Inhibitors
Quinoxaline derivatives, such as tQXN (1,2,3,4-tetraquinoxaline-2-one) and dQXN (1,2-dihydroquinoxalin-2-one derivatives), have been reported as potential HIV reverse transcriptase inhibitors .
Antibiotic Applications
Quinoxaline derivatives are used in the synthesis of drugs like Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, which are currently used as antibiotics .
Antimalarial Activity
Quinoxaline derivatives were first synthesized and tested for antimalarial activity several decades ago .
Safety and Hazards
Wirkmechanismus
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known for their versatile pharmacological properties, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
As a quinoxaline derivative, it may exhibit a range of biological activities .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one involves the bromination of 3-methylquinoxalin-2-one followed by reduction of the resulting bromo derivative.", "Starting Materials": [ "3-methylquinoxalin-2-one", "Bromine", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Dissolve 3-methylquinoxalin-2-one in acetic acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 2: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the crude product in ethanol and add palladium on carbon. Hydrogenate the mixture at room temperature and atmospheric pressure for 2-3 hours.", "Step 4: Filter the mixture to remove the catalyst and evaporate the solvent under reduced pressure. Recrystallize the product from ethanol to obtain 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one as a white solid." ] } | |
CAS-Nummer |
98416-69-4 |
Produktname |
6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one |
Molekularformel |
C9H7BrN2O |
Molekulargewicht |
239.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




